5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom and an amine group attached to a 2,2-dimethylthietan-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine typically involves the reaction of 5-chloropyrimidine-2-amine with 2,2-dimethylthietan-3-yl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), with a base like cesium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, or antimicrobial activities.
Materials science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological research: It can be used as a probe or ligand in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine derivatives: These compounds also contain a pyrimidine ring and have shown anticancer properties.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another pyrimidine-based compound with potential pharmacological applications.
Uniqueness
5-Chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine is unique due to the presence of the 2,2-dimethylthietan-3-yl moiety, which can impart specific chemical and biological properties not found in other pyrimidine derivatives. This structural feature may enhance its binding affinity to certain targets or improve its stability under various conditions.
Properties
Molecular Formula |
C9H12ClN3S |
---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
5-chloro-N-(2,2-dimethylthietan-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H12ClN3S/c1-9(2)7(5-14-9)13-8-11-3-6(10)4-12-8/h3-4,7H,5H2,1-2H3,(H,11,12,13) |
InChI Key |
UMBXCNFTSVWZPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC2=NC=C(C=N2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.